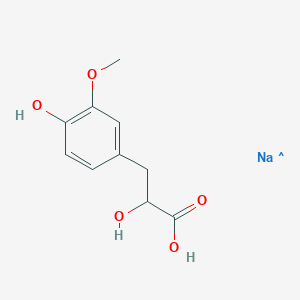
Vanillactic acid sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanillactic acid sodium can be synthesized through the reaction of vanillactic acid with sodium hydroxide. The reaction typically involves dissolving vanillactic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of biocatalysts or microbial fermentation. These methods can enhance the yield and purity of the compound. For example, microbial fermentation using genetically engineered microorganisms can be employed to produce vanillactic acid, which is then converted to its sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Vanillactic acid sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillic acid.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
Oxidation: Vanillic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Vanillactic acid sodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: this compound is used in the production of flavoring agents and fragrances.
Vergleich Mit ähnlichen Verbindungen
Vanillactic acid sodium can be compared with other similar compounds, such as:
Vanillic acid: Both compounds share a similar aromatic structure, but vanillic acid lacks the lactate moiety.
Ferulic acid: This compound also contains a methoxy and hydroxyl group on the benzene ring but has a different side chain.
Caffeic acid: Similar to this compound, caffeic acid has antioxidant properties but differs in its chemical structure.
Eigenschaften
Molekularformel |
C10H12NaO5 |
|---|---|
Molekulargewicht |
235.19 g/mol |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |
InChI-Schlüssel |
OZPXLDHTDQHNSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/no-structure.png)

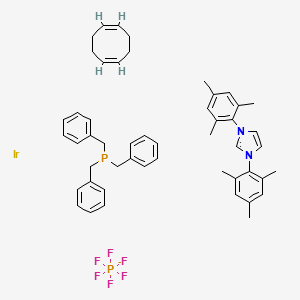
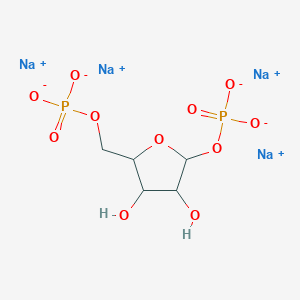
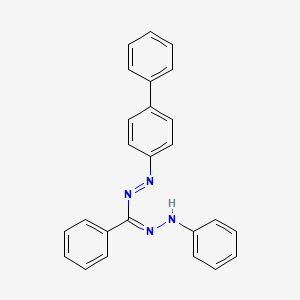
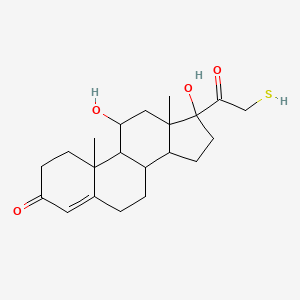

![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)
![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
